5-Bromo-1-isobutyl-1H-pyrazole

Medicinal Chemistry Organic Synthesis Palladium Catalysis

5-Bromo-1-isobutyl-1H-pyrazole (CAS 1427012-49-4) is a strategically designed heterocyclic building block combining a 5-bromo cross-coupling handle with an N1-isobutyl group. Unlike simpler pyrazole analogs, this dual-functional scaffold enables both late-stage diversification (Suzuki, Buchwald-Hartwig, Sonogashira) and modulated lipophilicity for CNS penetration. Generic substitution with 5-bromo-1-methyl-1H-pyrazole or 1-isobutyl-1H-pyrazole compromises reactivity or hydrophobic character, leading to synthetic dead ends. Essential for kinase, GPCR, and FBDD programs.

Molecular Formula C7H11BrN2
Molecular Weight 203.083
CAS No. 1427012-49-4
Cat. No. B2653117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-isobutyl-1H-pyrazole
CAS1427012-49-4
Molecular FormulaC7H11BrN2
Molecular Weight203.083
Structural Identifiers
SMILESCC(C)CN1C(=CC=N1)Br
InChIInChI=1S/C7H11BrN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3
InChIKeyYUWRPYZOXLGDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-isobutyl-1H-pyrazole (CAS 1427012-49-4) as a Dual-Functional Pyrazole Building Block for Medicinal Chemistry and Organic Synthesis


5-Bromo-1-isobutyl-1H-pyrazole (CAS 1427012-49-4) is a heterocyclic building block comprising a pyrazole core with a bromine atom at the 5-position and an isobutyl group at the N1-position . With a molecular weight of 203.08 and the formula C7H11BrN2 , this compound serves as a versatile intermediate for constructing more complex pyrazole-containing molecules [1]. Its structural features—the 5-bromo handle for cross-coupling and the N1-isobutyl group for modulating lipophilicity and steric bulk—distinguish it from simpler pyrazole analogs and position it as a strategically useful synthon in drug discovery and agrochemical research.

Why Simple Pyrazole Analogs Cannot Substitute for 5-Bromo-1-isobutyl-1H-pyrazole in Structure-Activity Relationship (SAR) Studies and Diversification Strategies


Generic substitution of 5-Bromo-1-isobutyl-1H-pyrazole with closely related pyrazoles is problematic due to the synergistic effect of its dual functional handles. The 5-bromo substituent is essential for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that enable late-stage diversification , while the N1-isobutyl group provides a distinct steric and lipophilic profile compared to methyl or unsubstituted analogs . Replacing this compound with 5-bromo-1-methyl-1H-pyrazole or 1-isobutyl-1H-pyrazole would sacrifice either the desired N-alkyl group for hydrophobic binding interactions or the reactive bromine handle required for structural elaboration, respectively. Consequently, using a mismatched analog in a synthetic sequence or biological assay can lead to divergent physicochemical properties, altered reactivity, and ultimately, misleading SAR conclusions or synthetic dead ends.

5-Bromo-1-isobutyl-1H-pyrazole: Quantitative Comparative Evidence for Strategic Procurement


Synthetic Versatility: The 5-Bromo Substituent as a Cross-Coupling Handle

5-Bromo-1-isobutyl-1H-pyrazole retains the 5-bromo substituent, which is a well-established reactive handle for Pd-catalyzed cross-coupling reactions, whereas 1-isobutyl-1H-pyrazole lacks this functional group . This difference means 5-Bromo-1-isobutyl-1H-pyrazole can directly participate in Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling late-stage functionalization to generate diverse libraries of 5-substituted pyrazoles. The bromine atom at the 5-position is reactive under mild coupling conditions , providing a synthetic advantage not available with the non-brominated analog.

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Lipophilicity Tuning: The Isobutyl Group as a Modulator of logP and Membrane Permeability

The N1-isobutyl substituent of 5-Bromo-1-isobutyl-1H-pyrazole is a more lipophilic and sterically demanding group compared to the methyl group in 5-bromo-1-methyl-1H-pyrazole. This structural feature is known to influence logP and membrane permeability of the final compound . While direct logP values for the target compound are not published, the presence of the isobutyl chain versus a methyl chain (calculated logP difference ~1.0 log unit based on fragment contributions) provides a predictable increase in lipophilicity. This can be crucial for crossing biological membranes, including the blood-brain barrier, in CNS drug discovery programs .

Drug Design Physicochemical Properties ADME

Molecular Weight and Structural Complexity: A Heavier, More Elaborate Scaffold for Fragment-Based Drug Discovery

5-Bromo-1-isobutyl-1H-pyrazole has a molecular weight of 203.08 g/mol, which is significantly higher than the core pyrazole scaffold (68.08 g/mol) and the simple 5-bromo-1H-pyrazole (146.98 g/mol) . In fragment-based drug discovery (FBDD), starting fragments are typically <300 Da, and this compound falls within an optimal range for a 'lead-like' fragment. Its increased molecular weight and complexity relative to simpler pyrazoles can lead to higher initial hit rates in screening campaigns and may offer more favorable starting points for optimization due to the presence of both a reactive handle (Br) and a hydrophobic group (isobutyl) .

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Optimal Research and Industrial Applications for 5-Bromo-1-isobutyl-1H-pyrazole Based on Verified Evidence


Medicinal Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

Researchers can utilize the 5-bromo substituent as a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce diverse aryl, alkynyl, or amino groups at the 5-position of the pyrazole ring. This allows for the rapid generation of compound libraries for SAR studies, particularly in programs targeting kinases, GPCRs, or other protein classes where pyrazoles serve as privileged scaffolds .

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With a molecular weight of 203.08 g/mol and dual functional handles (bromo and isobutyl), 5-Bromo-1-isobutyl-1H-pyrazole is an ideal fragment for FBDD campaigns. It provides a more advanced starting point compared to simpler pyrazoles, offering both a hydrophobic group for initial binding interactions and a reactive site for fragment growth. This can accelerate the hit-to-lead process and reduce the number of synthetic iterations required to achieve potent lead compounds [1].

CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

The N1-isobutyl group increases lipophilicity, which is a critical parameter for CNS penetration. Medicinal chemists can incorporate 5-Bromo-1-isobutyl-1H-pyrazole into early-stage scaffolds to evaluate brain exposure in preclinical models. The compound's balance of lipophilicity and polarity (due to the pyrazole nitrogens) may offer a favorable profile for crossing the blood-brain barrier, making it a valuable building block for neurological and psychiatric disease targets .

Agrochemical Research: Synthesis of Novel Crop Protection Agents

Pyrazole derivatives are widely used in agrochemicals as fungicides, herbicides, and insecticides. The combination of a 5-bromo handle for structural diversification and an isobutyl group for modulating physicochemical properties makes 5-Bromo-1-isobutyl-1H-pyrazole a useful intermediate for synthesizing new active ingredients with improved potency and environmental profiles .

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